S-(5'-deoxy-5'-adenosyl)methionine iodide (CAS 3493-13-8) is a highly soluble, monatomic salt of the universal biological methyl donor, SAM. While bulk commercial applications often rely on bulky stabilized salts like disulfate tosylate, the iodide salt is specifically procured for high-precision in vitro assays, structural biology, and synthetic derivatization. It delivers a high mass fraction of the active SAM cation without introducing large, complex counterions that can interfere with sensitive enzymatic or crystallographic processes .
Substituting SAM iodide with the more ubiquitous SAM disulfate tosylate or p-toluenesulfonate introduces significant procurement and experimental risks. Bulky aromatic sulfonate counterions account for a massive percentage of the compound's total molecular weight, drastically reducing the active SAM yield per purchased gram. Furthermore, in delicate enzymatic assays (such as COMT or DNMT) or structural biology applications, complex polyatomic counterions can cause non-specific binding, alter local ionic strength, or obscure binding pockets. Generic substitution fails when the application strictly requires a simple, monatomic counterion to ensure absolute baseline clarity and maximum active-molecule concentration .
SAM iodide (MW 526.35 g/mol) offers a significantly higher active SAM mass fraction compared to standard commercial SAM disulfate tosylate (MW ~766.8 g/mol). When procuring bulk material, the iodide salt delivers approximately 75.8% active SAM cation by weight, whereas the disulfate tosylate yields only ~52%. This quantitative advantage means buyers require substantially less total mass to achieve target molarities in high-throughput screening or large-scale synthesis .
| Evidence Dimension | Active SAM cation mass fraction |
| Target Compound Data | ~75.8% active mass (MW 526.35 g/mol) |
| Comparator Or Baseline | ~52% active mass (SAM disulfate tosylate, MW ~766.8 g/mol) |
| Quantified Difference | ~45% higher active SAM yield per gram purchased |
| Conditions | Standard stoichiometric calculation for bulk procurement |
Buyers maximize their budget and reduce dead-mass handling by procuring the iodide salt for concentration-critical applications.
When synthesizing functionalized SAM analogs (e.g., dibenzyl-SAM) via alkylation, SAM iodide is the preferred starting material. Using methyl iodide or benzyl iodide with SAM iodide avoids mixed-anion contamination (e.g., chloride/iodide or tosylate/iodide mixtures) that complicates HPLC purification. The uniform iodide environment ensures predictable solubility and simplifies the isolation of diastereomeric mixtures of synthetic SAM derivatives [1].
| Evidence Dimension | Counterion uniformity during synthetic alkylation |
| Target Compound Data | Uniform anion environment (pure iodide system) |
| Comparator Or Baseline | Mixed-anion system (when using SAM chloride or tosylate with alkyl iodides) |
| Quantified Difference | Eliminates anion-exchange steps and simplifies HPLC isolation |
| Conditions | Synthetic derivatization of the SAM sulfonium center |
Synthetic chemists reduce purification bottlenecks and improve overall yields of modified SAM analogs by matching the precursor's salt form to the alkylating agent.
In structural biology, SAM iodide provides a unique advantage over SAM chloride or tosylate by incorporating the heavy iodide ion. The iodine atom allows for single-wavelength anomalous dispersion (SAD) phasing during X-ray crystallography of methyltransferase complexes. Unlike chloride (which lacks sufficient anomalous signal at standard X-ray wavelengths) or bulky sulfonates (which can distort the crystal lattice), the iodide salt acts simultaneously as the native cofactor and the phasing agent[1].
| Evidence Dimension | Anomalous scattering utility for crystallographic phasing |
| Target Compound Data | Viable for SAD/MAD phasing (Iodide anomalous signal) |
| Comparator Or Baseline | Insufficient anomalous signal (SAM chloride or tosylate) |
| Quantified Difference | Enables direct phase determination without heavy-metal soaking |
| Conditions | X-ray crystallography of SAM-dependent enzyme complexes |
Structural biologists can streamline their workflow by using the cofactor itself to solve phase problems, eliminating the need for toxic heavy-metal derivatives.
SAM iodide exhibits excellent aqueous solubility, reliably achieving concentrations of 100 mg/mL in water. This high solubility, combined with the minimal steric footprint of the monatomic iodide counterion, makes it highly suitable for concentrated stock solutions used in mammalian cell culture and in vitro enzyme assays (like COMT and DNMT). Bulky disulfate tosylate salts can alter the osmolarity or ionic strength of delicate assay buffers more drastically at equivalent molarities .
| Evidence Dimension | Maximum aqueous solubility and buffer compatibility |
| Target Compound Data | 100 mg/mL with minimal steric buffer disruption |
| Comparator Or Baseline | Bulky counterion interference (SAM disulfate tosylate) |
| Quantified Difference | Provides high-molarity SAM without aromatic sulfonate accumulation |
| Conditions | Preparation of concentrated aqueous stock solutions for enzymatic assays |
Assay developers ensure baseline clarity and prevent non-specific enzyme inhibition by using a highly soluble, simple-anion salt.
Because SAM iodide lacks bulky aromatic counterions and delivers a higher active mass fraction, it is the optimal choice for high-throughput screening of COMT, DNMT, and other methyltransferases where complex sulfonates might cause non-specific binding or alter buffer osmolarity.
In chemoinformatics and synthetic biology, SAM iodide is the preferred precursor for generating N-alkylated or S-alkylated SAM derivatives. The uniform iodide environment prevents mixed-salt complications during HPLC purification when using alkyl iodide reagents [1].
Structural biologists utilize SAM iodide to co-crystallize methyltransferase enzymes. The iodide ion not only stabilizes the native binding pocket but also serves as a heavy atom for anomalous dispersion phasing, streamlining the determination of 3D protein structures without secondary soaking steps [2].
Irritant